IPr·HCl Enables High-Yield Amination of Unactivated Aryl Chlorides, Outperforming Less Hindered NHC Precursors
In palladium-catalyzed amination, the Pd/IPr system derived from IPr·HCl demonstrates superior performance for aryl chlorides compared to other NHC ligands. A direct comparison of NHC ligands for the coupling of 4-chlorotoluene with morpholine using a common Pd source (Pd2(dba)3) and base (KOtBu) showed that the IPr ligand enabled a 98% GC yield, while the less sterically demanding IMes ligand (from IMes·HCl) afforded only a 10% yield, and the even smaller IXy ligand (from IXy·HCl) gave just 4% yield under identical conditions [1].
| Evidence Dimension | Catalytic Yield in Aryl Amination |
|---|---|
| Target Compound Data | IPr·HCl-derived ligand (IPr) gave 98% GC yield |
| Comparator Or Baseline | IMes·HCl-derived ligand (IMes) gave 10% GC yield; IXy·HCl-derived ligand (IXy) gave 4% GC yield |
| Quantified Difference | IPr outperforms IMes by +88% and IXy by +94% in yield |
| Conditions | Pd2(dba)3 (1 mol %), ligand precursor (2 mol %), KOtBu (1.4 equiv), 4-chlorotoluene with morpholine in DME at room temperature for 2 h |
Why This Matters
This demonstrates that IPr·HCl is essential for achieving synthetically useful yields with challenging aryl chloride electrophiles, where cheaper, less hindered analogs fail catastrophically.
- [1] Jinkun Huang, Gabriella Grasa, Steven P. Nolan. General and Efficient Catalytic Amination of Aryl Chlorides Using a Palladium/Bulky Nucleophilic Carbene System. Org. Lett. 1999, 1, 1307-1309. (See footnote 6 and Table 1, entry 10 vs 11 and 12) View Source
